

The Strategic Intermediate: A Technical Guide to 2-Formylisonicotinonitrile

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Compound of Interest

Compound Name: 2-Formylisonicotinonitrile

Cat. No.: B053515

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An In-depth Guide for Researchers and Medicinal Chemists on the Synthesis, Reactivity, and Application of a Versatile Heterocyclic Building Block.

Abstract

2-Formylisonicotinonitrile, identified by CAS number 116308-38-4, is a strategically important heterocyclic building block in modern medicinal chemistry. Its pyridine core, substituted with both an electrophilic aldehyde and a versatile nitrile group, offers dual reactivity that is highly valuable for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, established synthesis protocols, characteristic reactivity, and applications in the development of pharmaceutically relevant compounds. Particular emphasis is placed on its role as a key intermediate, providing researchers with the foundational knowledge to effectively leverage this compound in drug discovery and development programs.

Core Molecular Profile

2-Formylisonicotinonitrile, also known as 4-cyanopyridine-2-carboxaldehyde, is a bifunctional aromatic compound. The pyridine ring, a common scaffold in numerous approved drugs, imparts favorable pharmacokinetic properties, while the ortho-positioned aldehyde and para-positioned nitrile groups serve as reactive handles for diverse chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Formylisonicotinonitrile** is presented below. This data is essential for its handling, reaction setup, and characterization.

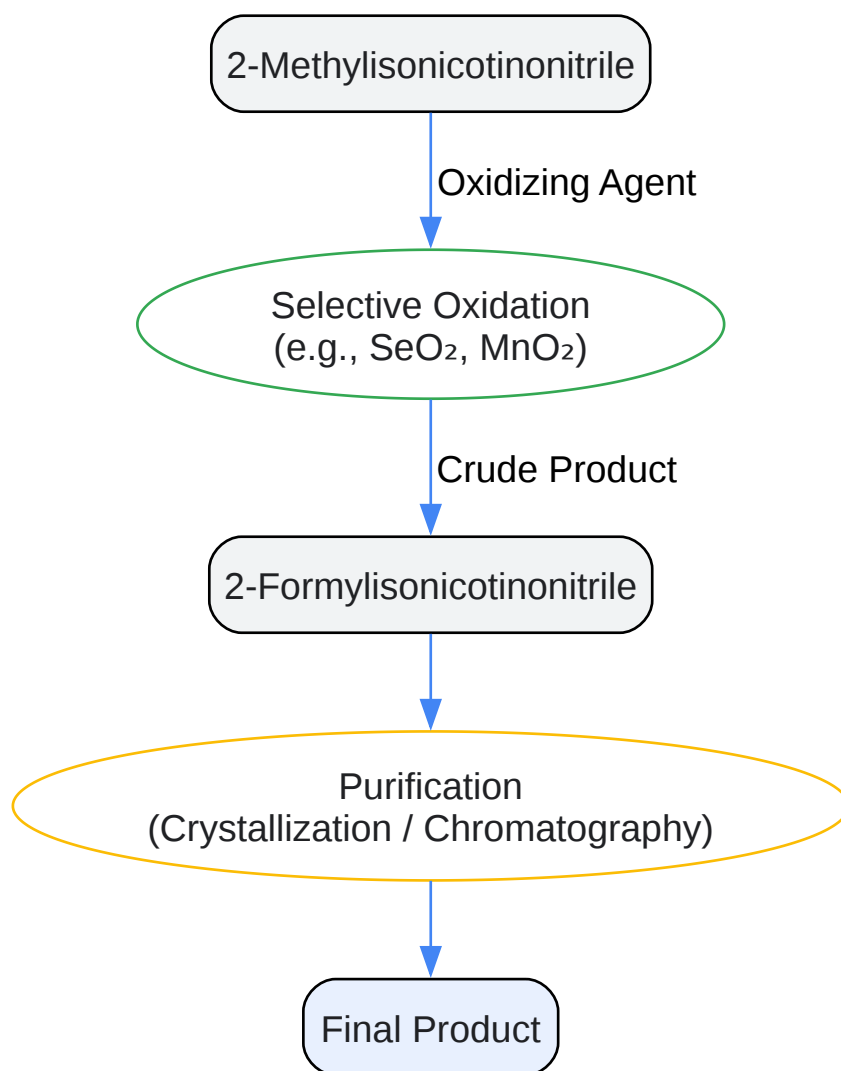
Property	Value	Source(s)
CAS Number	116308-38-4	
Molecular Formula	C ₇ H ₄ N ₂ O	
Molecular Weight	132.12 g/mol	
Appearance	Solid	
Purity	Typically ≥95-97%	
IUPAC Name	2-formylisonicotinonitrile	
Synonyms	4-Cyanopyridine-2-carboxaldehyde, 2-Formylpyridine-4-carbonitrile	N/A
Storage	Store under inert atmosphere at 2-8°C	

Synthesis and Manufacturing

The primary industrial and laboratory-scale synthesis of substituted cyanopyridines relies on the catalytic ammoxidation of the corresponding methylpyridines (picolines). This methodology offers a direct and atom-economical route to the nitrile functionality.

Conceptual Synthesis Workflow

The most logical precursor for **2-Formylisonicotinonitrile** is 2-methylisonicotinonitrile. The synthesis involves a selective oxidation of the methyl group to an aldehyde. This transformation requires careful selection of oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid.



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Caption: General synthesis workflow for **2-Formylisonicotinonitrile**.

Experimental Protocol: Catalytic Oxidation of 2-Methylisonicotinonitrile

While specific industrial processes are proprietary, a representative laboratory synthesis can be extrapolated from standard organic chemistry practices for the selective oxidation of benzylic methyl groups.

Disclaimer: This protocol is illustrative. All laboratory work should be performed by qualified personnel with appropriate safety measures in place.

- **Reaction Setup:** To a solution of 2-methylisonicotinonitrile (1.0 eq) in a suitable solvent such as dioxane or a mixture of acetic acid and water, add a selective oxidizing agent like selenium dioxide (SeO_2 , 1.1 eq).
- **Execution:** Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove selenium byproducts. Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution).
- **Extraction:** Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure **2-Formylisonicotinonitrile**.

Chemical Reactivity and Synthetic Utility

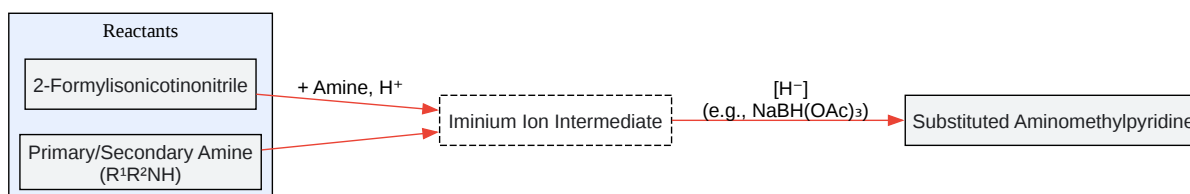
The synthetic value of **2-Formylisonicotinonitrile** stems from the orthogonal reactivity of its two functional groups. The aldehyde is a potent electrophile, while the nitrile group can undergo a variety of transformations including hydrolysis, reduction, or participation in cycloaddition reactions.

Key Reactions at the Aldehyde Group

The formyl group readily participates in classical carbonyl chemistry, making it an ideal anchor point for molecular elaboration.

- **Reductive Amination:** Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, $\text{NaBH}(\text{OAc})_3$) to form substituted aminomethylpyridines. This is a cornerstone reaction in combinatorial chemistry for library synthesis.

- Wittig Reaction: Reaction with phosphorus ylides to form substituted vinylpyridines, allowing for the extension of carbon chains.
- Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) to introduce new functionalized side chains.
- Aldol and Related Condensations: Reaction with enolates or other carbon nucleophiles to form β -hydroxy carbonyl compounds, which can be further elaborated.



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Caption: Reductive amination of **2-Formylisonicotinonitrile**.

Applications in Drug Discovery

2-Formylisonicotinonitrile serves as a valuable intermediate in the synthesis of bioactive molecules, particularly in the oncology and inflammation therapeutic areas.^{[1][2]} Its rigid pyridine core acts as a scaffold to orient pharmacophoric groups in a defined three-dimensional space, facilitating interaction with biological targets like protein kinases.

Case Study: Intermediate in Kinase Inhibitor Synthesis

Many small molecule kinase inhibitors feature a heterocyclic core.^[3] The structure of **2-Formylisonicotinonitrile** makes it an ideal starting material for building inhibitors that target the ATP-binding site of kinases. For example, it can be used to construct substituted pyridine or fused-pyridine scaffolds that are central to the activity of numerous inhibitors.

The aldehyde can be used to link the pyridine core to a hinge-binding motif via reductive amination, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide to interact with solvent-exposed regions of the kinase, or it can be used as a synthon for other heterocyclic rings like triazoles or imidazoles.

Spectroscopic Characterization

Structural verification of **2-Formylisonicotinonitrile** is typically achieved through standard spectroscopic methods. The expected spectral features are outlined below.

¹H NMR Spectroscopy

Based on the structure, the proton NMR spectrum is expected to show distinct signals in the aromatic and aldehyde regions:

- Aldehyde Proton (-CHO): A singlet expected to appear far downfield, typically in the range of δ 9.9-10.2 ppm.
- Aromatic Protons: Three protons on the pyridine ring, which will appear in the aromatic region (δ 7.5-9.0 ppm). Their specific shifts and coupling patterns (doublets, doublet of doublets) will depend on the electronic environment and their positions relative to the nitrogen and the two electron-withdrawing substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework:[\[4\]](#)[\[5\]](#)

- Carbonyl Carbon (-CHO): A highly deshielded signal, typically in the range of δ 190-200 ppm.
- Nitrile Carbon (-CN): A characteristic signal in the range of δ 115-125 ppm.
- Aromatic Carbons: Five signals in the aromatic region (δ 120-160 ppm), including the carbon atoms attached to the functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups:

- C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1715 cm^{-1} .
- C \equiv N Stretch (Nitrile): A medium, sharp peak around 2220-2240 cm^{-1} .

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling and storage of **2-Formylisonicotinonitrile** are crucial to ensure safety and maintain product integrity.

Hazard Identification

The compound is classified with several hazard statements, indicating the need for careful handling.

Hazard Code	Statement
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Recommended Precautions

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

2-Formylisonicotinonitrile is a high-value chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for the construction of diverse and complex molecular libraries. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to effectively utilize this versatile building block in the pursuit of novel therapeutic agents.

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